10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide

Pharmaceutical impurity profiling Pharmacopoeial compliance Carbamazepine monograph

This is a strict Ph. Eur.-specified impurity (Impurity G) of Carbamazepine. Not interchangeable with any other standard. Its unique chromatographic retention and response factor are critical to meet the 0.1% individual impurity limit. Substitution risks non-compliance. Essential for QC labs releasing API to European markets, and for ANDA submissions where the RLD's synthetic route generates this brominated species. Also a forensic marker for route-of-synthesis investigations. Procure the ISO 17034-certified CRM (qNMR traceable) for valid, regulatory-grade quantification.

Molecular Formula C15H11BrN2O
Molecular Weight 315.16 g/mol
CAS No. 59690-97-0
Cat. No. B195695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide
CAS59690-97-0
Synonyms10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide;  5-bromobenzo[b][1]benzazepine-11-carboxamide
Molecular FormulaC15H11BrN2O
Molecular Weight315.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C3=CC=CC=C3N2C(=O)N)Br
InChIInChI=1S/C15H11BrN2O/c16-12-9-10-5-1-3-7-13(10)18(15(17)19)14-8-4-2-6-11(12)14/h1-9H,(H2,17,19)
InChIKeyFGWUKVYDIGVLTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide (CAS 59690-97-0) Procurement & Specification Guide for Pharmaceutical Impurity Reference Standards


10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide, systematically identified as Carbamazepine EP Impurity G (10-Bromocarbamazepine), is a defined process-related impurity of the anticonvulsant drug carbamazepine [1]. The compound is a brominated dibenzazepine derivative with molecular formula C15H11BrN2O and a molecular weight of 315.16 g/mol, structurally differentiated from the parent drug by a single bromine substitution at the 10-position of the dibenzo[b,f]azepine ring system [2]. It is listed as a specified impurity in the European Pharmacopoeia (Ph. Eur.) monograph for carbamazepine and is available as a certified reference material (CRM) manufactured under ISO/IEC 17025 and ISO 17034 accreditation .

Why Generic Carbamazepine Impurity Standards Cannot Substitute for 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide in Regulated Pharmaceutical Analysis


Impurity reference standards are not interchangeable within the carbamazepine impurity family because each specified impurity possesses a unique chromatographic retention behavior, a distinct relative response factor, and a pharmacopoeia-specific acceptance criterion that governs its quantification in drug substance and drug product testing [1]. The European Pharmacopoeia (Ph. Eur.) individually names Impurity G (10-bromo derivative) as a specified impurity with its own reporting, identification, and qualification thresholds; in contrast, the United States Pharmacopeia (USP) does not list 10-bromocarbamazepine as a recognized carbamazepine-related compound [2]. Consequently, a laboratory that substitutes a generic carbamazepine impurity standard for 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide risks non-compliance with Ph. Eur. monograph requirements and may fail to detect a process-specific impurity that has been causally linked to visible particulate formation in injectable dosage forms [3].

Quantitative Differentiation Evidence for 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide: Comparator-Based Head-to-Head Data for Scientific Procurement Decisions


Regulatory Specification Gap: Ph. Eur. Recognition of Impurity G vs. USP Non-Recognition Defines a Binary Compliance Differentiation

The European Pharmacopoeia (Ph. Eur.) explicitly lists 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide as 'Impurity G' with an individual unspecified impurity acceptance limit of 0.1% (1000 ppm relative to carbamazepine), while the United States Pharmacopeia (USP) does not recognize 10-Br-carbamazepine as a carbamazepine-related compound and applies its generic individual unspecified impurity limit of 0.2% (2000 ppm) [1]. This means that a carbamazepine batch meeting USP specifications may still fail Ph. Eur. testing if Impurity G exceeds 0.1% [2]. The Ph. Eur. also mandates a total impurity limit of 0.5% (5000 ppm) [1]. This pharmacopoeia-level divergence creates a non-negotiable requirement for laboratories serving European markets to procure and use a dedicated Impurity G reference standard.

Pharmaceutical impurity profiling Pharmacopoeial compliance Carbamazepine monograph

Injectable Formulation Safety Criticality: 10-Br-Carbamazepine at Concentrations Exceeding 60 ppm Causes Visible Particulate Formation, Driving a Procurement Mandate for High-Purity Reference Material

US Patent 11,529,357 demonstrates that when 10-Br-carbamazepine is present in an injectable carbamazepine–sulfobutylether-β-cyclodextrin formulation at levels above approximately 60–80 ppm relative to carbamazepine, visible particulates form upon storage, leading to product failure [1]. The inventors established that carbamazepine batches intended for injectable formulation must contain less than 60 ppm of 10-Br-carbamazepine, with preferred embodiments specifying less than 50 ppm, less than 40 ppm, less than 30 ppm, less than 20 ppm, or less than 10 ppm [2]. In contrast, other carbamazepine impurities such as Impurity A (10,11-dihydrocarbamazepine) have not been implicated in particulate formation and are routinely tolerated at pharmacopoeial limits of up to 0.1–0.2% (1000–2000 ppm) without similar safety concerns [3]. This 16-fold to >100-fold difference in acceptable concentration directly translates into a unique procurement requirement for high-purity, precisely characterized Impurity G reference material.

Injectable carbamazepine formulation Particulate matter control Impurity safety threshold

Analytical Sensitivity Differentiation: Differential Pulse Polarography Detects 10-Bromocarbamazepine at 10 ppm vs. HPLC Detection at ~300 ppm, Guiding Method-Specific Reference Standard Selection

Dünnbier et al. (1986) established that 10-bromocarbamazepine can be selectively determined in carbamazepine drug substance via its cathodic two-electron debromination at a dropping mercury electrode [1]. The differential pulse polarographic (DPP) method achieves a limiting detection concentration of 3 × 10⁻⁶ mol/L (equivalent to 10 ppm bromine), while the direct current polarographic (DCP) method reaches 3 × 10⁻⁵ mol/L (100 ppm bromine) [1]. In comparison, the standard HPLC method for carbamazepine impurity profiling (5 μm diol column, acetonitrile–methanol–0.05% aqueous acetic acid mobile phase) reports a minimum detectable amount for 10-bromocarbamazepine of approximately 0.03% (300 ppm) [2]. This 10–30-fold higher sensitivity of the polarographic method enables process-control and quality-control applications where HPLC-based methods would fail to detect the impurity [3].

Polarographic impurity analysis Quantitative detection limit Carbamazepine quality control

Occurrence Frequency and Abundance in Commercial Carbamazepine Batches: 10-Bromocarbamazepine is Detected at Levels up to 0.5% vs. 10,11-Dihydrocarbamazepine at up to 1.3%, Defining Relative Abundance Profiles for Impurity Standard Stocking

A comprehensive multi-source survey by Cyr et al. (1987) examined 13 raw material samples and 8 tablet samples of carbamazepine from several commercial sources [1]. The two most frequently detected impurities were 10,11-dihydrocarbamazepine (Impurity A), found at levels up to 1.3% (13,000 ppm), and 10-bromocarbamazepine (Impurity G), found at levels up to 0.5% (5,000 ppm) [1]. Minimum detectable amounts were approximately 0.01% (100 ppm) for Impurity A and 0.03% (300 ppm) for Impurity G [2]. While Impurity A is the more abundant impurity, Impurity G's presence is process-route-dependent and is not generated by all synthetic pathways, making its detection a discriminating marker for specific manufacturing processes [3].

Impurity occurrence profiling Carbamazepine batch analysis Reference standard prioritization

CRM Traceability and Quantitative NMR Certification: Sigma-Aldrich TraceCERT® 10-Bromo-5H-dibenz[b,f]azepine-5-carboxamide Offers ISO 17034-Mandated Metrological Traceability Unavailable from Non-Certified Suppliers

The Sigma-Aldrich PHR9066 certified reference material (CRM) for 10-Bromo-5H-dibenz[b,f]azepine-5-carboxamide is produced and certified in accordance with ISO/IEC 17025 and ISO 17034, with certified content established by quantitative NMR (qNMR) including stated measurement uncertainty and expiry date provided on the certificate . This CRM is traceable to primary material from a National Metrology Institute (NMI), such as NIST or NMIJ . In contrast, non-certified impurity standards from general chemical suppliers typically report purity by HPLC area percent only (e.g., >95% or >97% HPLC), which does not account for water content, residual solvents, or inorganic impurities, and lacks metrological traceability . The qNMR-certified value provides a direct mass-fraction purity assignment that is independent of the analyte's chromatographic response factor, ensuring accurate quantification in compendial testing .

Certified reference material ISO 17034 accreditation Quantitative NMR certification

Chromatographic Method Replacement Justification: SFC Purity Method Achieves 3-Minute Analysis for Carbamazepine Including Impurity G vs. Official Ph. Eur. HPLC Method at 80 Minutes, Selecting Standards Optimized for Modern SFC Systems

A recently published ICH Q14-inspired SFC purity method for carbamazepine demonstrated readiness as a viable alternative to the official Ph. Eur. HPLC method, achieving improved peak resolution, improved peak symmetry, and dramatically faster analysis times of 3 minutes compared to 80 minutes for the official pharmacopoeial method [1]. This SFC method separates carbamazepine from all specified impurities including Impurity G (10-bromocarbamazepine), which is not specifically resolved in the USP HPLC method where Impurity G is not recognized [2]. The SFC method's improved peak symmetry for late-eluting impurities such as the brominated derivative translates to better integration precision and lower quantitation limits, making it suitable for laboratories seeking to modernize compendial testing workflows [3].

Supercritical fluid chromatography Ph. Eur. method replacement Impurity resolution

Targeted Procurement Scenarios for 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide (Carbamazepine EP Impurity G): Where the Evidence Demands This Specific Reference Standard


Scenario 1: Ph. Eur. Compendial Release Testing of Carbamazepine API for the European Market

Any quality control laboratory performing batch release testing of carbamazepine active pharmaceutical ingredient (API) under the European Pharmacopoeia monograph must quantify Impurity G (10-bromocarbamazepine) against its specific reference standard [1]. The Ph. Eur. individual impurity limit of 0.1% (1000 ppm) applies, and the test is not valid without a properly characterized Impurity G standard for system suitability and quantitation [2]. Substitution with a different carbamazepine impurity standard is not acceptable under Ph. Eur. General Notices.

Scenario 2: Development and Quality Control of Injectable Carbamazepine Formulations

Any organization developing parenteral carbamazepine–cyclodextrin formulations must implement a dedicated test for 10-Br-carbamazepine at the sub-60 ppm level, as particulate formation has been causally linked to this specific impurity above that threshold [1]. The procurement of a high-purity, low-uncertainty Impurity G reference standard (preferably qNMR-certified) is essential for method validation and routine batch testing at these low concentrations [2].

Scenario 3: ANDA Filings Requiring Impurity Profile Comparison Between Generic and Reference Listed Drug

For Abbreviated New Drug Application (ANDA) submissions involving carbamazepine, the FDA expects a comparative impurity profile analysis [1]. If the reference listed drug (RLD) is sourced from a European manufacturer whose synthetic route generates Impurity G, the generic applicant must demonstrate equivalent or better control of this impurity. The certified Impurity G reference standard is required to generate validated analytical data for Module 3.2.S.3.2 (Impurities) of the Common Technical Document [2].

Scenario 4: Process Investigation and Synthetic Route Fingerprinting for Carbamazepine Manufacturers

Because Impurity G (10-bromocarbamazepine) is not generated by all carbamazepine synthetic routes, its presence or absence serves as a route-specific forensic marker [1]. API manufacturers and contract research organizations investigating the origin of an unexpected impurity in a competitor's product or troubleshooting a process deviation need the authentic 10-bromo reference standard to confirm peak identity by retention time matching and mass spectral comparison, as generic dibenzazepine standards will not co-elute at the correct retention time [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.